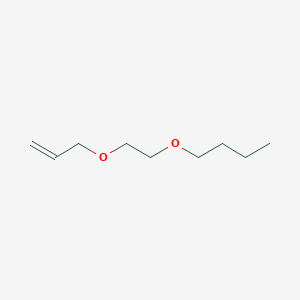![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on europium(III) complexes has been focused on their potential as light-conversion molecular devices due to their remarkable luminescence properties. Europium(III) complexes with β-diketones and various ligands, such as 1,10-phenanthroline derivatives, have been synthesized and characterized, showing promising applications in optoelectronics and display devices .
Synthesis Analysis
The synthesis of europium(III) complexes involves the coordination of europium ions with ligands such as β-diketones and 1,10-phenanthroline derivatives. These ligands are chosen for their ability to transfer energy efficiently to the europium ion, leading to high luminescence quantum yields and long lifetimes of the excited states . The synthesis process often includes the formation of a coordination polyimide, which is then used as a macromolecular ligand to prepare the final europium(III) complex .
Molecular Structure Analysis
The molecular structure of europium(III) complexes is characterized by coordination of the europium ion to eight ligand atoms, forming a distorted square antiprism geometry. This distortion allows for all characteristic electronic transitions to become allowed, which is beneficial for the emission spectrum . The coordination environment is typically composed of oxygen atoms from the diketonate ligands and nitrogen atoms from the 1,10-phenanthroline derivative .
Chemical Reactions Analysis
The europium(III) complexes exhibit characteristic luminescence upon excitation, which is a result of the energy transfer from the ligands to the europium ion. The photoluminescence is nearly monochromatic and highly efficient, making these complexes suitable for use in light-emitting diodes (LEDs) and other optical display devices . The solvent used in the synthesis and the presence of substituents on the ligands can influence the fluorescent intensity and the stability of the complexes .
Physical and Chemical Properties Analysis
Europium(III) complexes with 1,10-phenanthroline derivatives exhibit excellent thermal stability and solubility in many polar aprotic solvents . The luminescence quantum yield and the lifetime of the excited state are critical physical properties that determine the efficiency of these complexes as light-conversion devices. For instance, the complex described in paper shows a luminescence quantum yield of 66% at room temperature and a long 5D0 lifetime of 670 µs. These properties, along with the ability to form transparent clear films from solution, make europium(III) complexes highly desirable for optoelectronic applications .
Aplicaciones Científicas De Investigación
Improved Photobleaching and Photoluminescence
Improved Photobleaching Characteristics : Research by Kurabayashi et al. (2015) explored the photobleaching properties of this complex when nano-particles are embedded into a sol-gel derived silica glass film, showing improved photobleaching resistance, crucial for long-term optical applications Kurabayashi et al., 2015.
Crystal Structure and Photoluminescence : A study by Qian-Ling et al. (2010) detailed the crystal structure and photoluminescence of the Europium complex, providing insights into its coordination environment and potential for red light emission applications Qian-Ling et al., 2010.
Sensor Technology and Material Science
Temperature-Sensitive Sensors : Mitsuishi et al. (2003) developed ultrathin polymer optodes containing the Europium complex for temperature sensing, demonstrating its efficiency as a temperature-sensitive sensor Mitsuishi et al., 2003.
Luminescent Devices : Research into the synthesis and application of the Europium complex in light-emitting devices shows significant promise for its use in the development of bright, red-emitting luminescent materials, enhancing device performance through improved luminescence and energy efficiency Zhang et al., 2007.
Propiedades
Número CAS |
17904-86-8 |
|---|---|
Nombre del producto |
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent |
Fórmula molecular |
C36H20EuF9N2O6S3 |
Peso molecular |
995.7 g/mol |
Nombre IUPAC |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
Clave InChI |
GMFTYFSOONOZOH-MCTJRNESSA-K |
SMILES isomérico |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



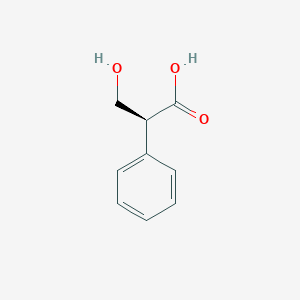
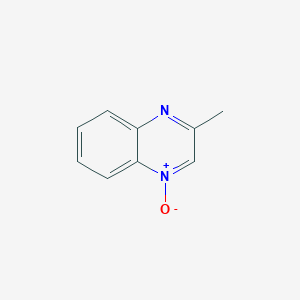
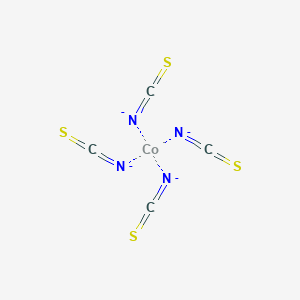
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
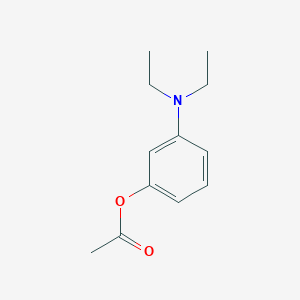
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
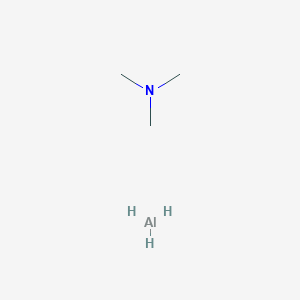
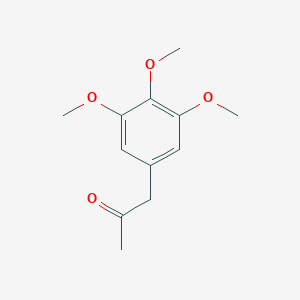
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)


